molecular formula C16H17N5O3S B6100793 N-[2-(2-ethyltetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide

N-[2-(2-ethyltetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide

Cat. No.: B6100793
M. Wt: 359.4 g/mol
InChI Key: JKAYNJKHQMRSBO-UHFFFAOYSA-N
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Description

N-[2-(2-ethyltetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a tetrazole ring, a phenyl group, and a methoxybenzenesulfonamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyltetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Phenyl Group: The tetrazole derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Introduction of the Methoxybenzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyltetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

N-[2-(2-ethyltetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-ethyltetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound may affect various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-tetrazol-5-yl)phenyl]benzamide
  • N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
  • N-[2-(5-phenyl-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Uniqueness

N-[2-(2-ethyltetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide is unique due to the presence of both the tetrazole ring and the methoxybenzenesulfonamide moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-(2-ethyltetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-3-21-18-16(17-20-21)14-6-4-5-7-15(14)19-25(22,23)13-10-8-12(24-2)9-11-13/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAYNJKHQMRSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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